
1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular weight of 197.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is "1S/C10H15NO3/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10/h7H,1-6H2,(H,11,12)(H,13,14)" . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
“1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is a powder at room temperature .
科学的研究の応用
Synthesis and Chemical Properties
Regiospecific Additions to Bicyclobutanes : Research by Gaoni (1988) demonstrates that additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes can lead to precursors of α-amino cyclobutane carboxylic acids, highlighting the potential of 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid in synthesizing various diacids and amino acids (Gaoni, 1988).
Synthesis of Aminocyclobutane Carboxylic Acids : Gauzy et al. (2004) synthesized (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids starting from a chiral bicyclic compound. This research underscores the importance of cyclobutane compounds, such as 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid, in creating specialized amino acids (Gauzy et al., 2004).
Biomedical Applications
X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in synthesizing the anticoagulant apixaban. This highlights the significance of cyclobutane carboxylic acids in pharmaceutical synthesis (Wang et al., 2017).
Reversing l-Lysine Inhibition in Penicillin Biosynthesis : Kurz↦kowski et al. (1990) found that 6-Oxopiperidine-2-carboxylic acid (a structurally related compound) can reverse l-lysine inhibition in penicillin G production by Penicillium chrysogenum. This suggests potential uses of similar cyclobutane carboxylic acids in enhancing antibiotic production (Kurz↦kowski et al., 1990).
Structural and Conformational Studies
- Structure and Conformation Studies : Reisner et al. (1983) conducted a structural study of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, compounds similar to 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid. This research is crucial for understanding the physical and chemical properties of cyclobutane carboxylic acids (Reisner et al., 1983).
Safety and Hazards
The safety information for “1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
1-(6-oxopiperidin-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10/h7H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJWGPYTRRHFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCC(=O)NC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

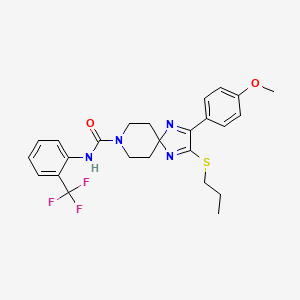
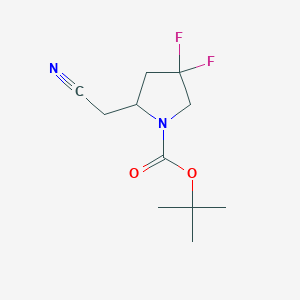
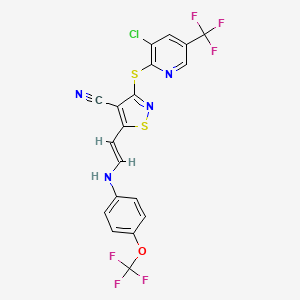
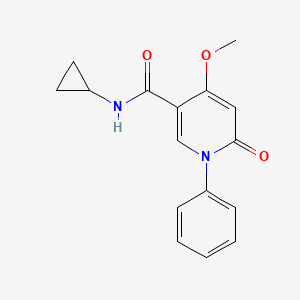
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)
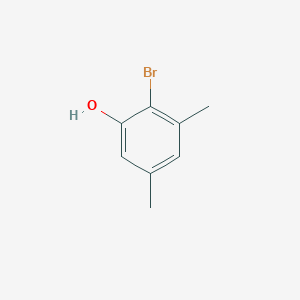

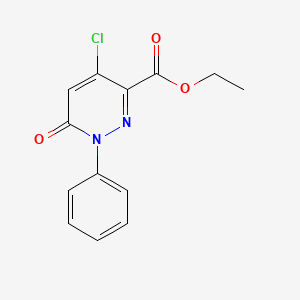
![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)